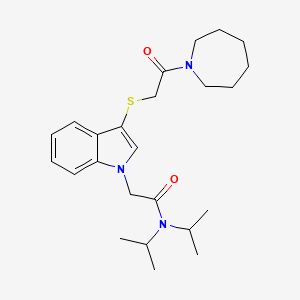
2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic organic compound known for its complex molecular structure. It finds applications in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide involves multiple steps, typically starting with the preparation of key intermediates. For example, the synthesis may begin with the formation of an azepane derivative through a nucleophilic substitution reaction. This intermediate can then be coupled with an indole moiety using a thiol-ether linkage, followed by acylation to introduce the N,N-diisopropylacetamide group. Reaction conditions such as temperature, solvent, and catalysts are crucial for each step to achieve high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic route to minimize cost and maximize efficiency. This includes the use of automated synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography. The choice of solvents and reagents is also optimized to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound's reactivity and potential biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms, potentially altering the compound's pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, enabling the introduction or exchange of different functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions need to be carefully controlled to prevent unwanted side reactions and degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction might produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with altered biological activities.
Scientific Research Applications
2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is extensively studied in various scientific domains:
Chemistry: As a versatile intermediate in organic synthesis, it is used to construct more complex molecules.
Biology: Its potential interactions with biological targets make it a candidate for studying biochemical pathways.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: In the industrial sector, it could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and thus influencing various biochemical pathways. The exact targets and pathways depend on the specific biological context and the structural characteristics of the compound.
Comparison with Similar Compounds
When comparing 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide with similar compounds, its uniqueness lies in its specific structural features, such as the azepane ring and the indole moiety connected through a thiol-ether linkage. Similar compounds may include other indole derivatives, thiol-ether linked molecules, or compounds containing azepane rings, each with distinct properties and applications.
Properties
IUPAC Name |
2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2S/c1-18(2)27(19(3)4)23(28)16-26-15-22(20-11-7-8-12-21(20)26)30-17-24(29)25-13-9-5-6-10-14-25/h7-8,11-12,15,18-19H,5-6,9-10,13-14,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUNQCMDVAJJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














